molecular formula C12H13Cl2N3 B3032473 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl CAS No. 1951441-01-2

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl

Cat. No. B3032473
CAS RN: 1951441-01-2
M. Wt: 270.15
InChI Key: KYQMZKBLCYREPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl" is a derivative of imidazo[1,5-a]pyrazine, which is a heterocyclic compound featuring a fused imidazole and pyrazine ring. This class of compounds has been studied for various biological activities, including their role as dual orexin receptor antagonists, which are of interest for their sleep-promoting activity .

Synthesis Analysis

The synthesis of related compounds often involves the condensation and cyclization reactions. For instance, a similar compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized using a condensation/cyclization reaction of appropriate precursors in the presence of hydrochloric acid under reflux conditions . Although the exact synthesis of "this compound" is not detailed, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using spectral and single-crystal X-ray diffraction studies. For example, the related compound mentioned above crystallizes in the monoclinic crystal system under space group P21/c, which provides insights into the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,5-a]pyrazine derivatives typically aim to optimize their biological activity by modifying different moieties. In the case of dual orexin receptor antagonists, fine-tuning of the phenethyl motif was crucial for optimizing potency and brain penetration . The chemical reactivity of such compounds is influenced by the substituents on the core skeleton, which can be strategically modified to enhance desired properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit characteristics such as crystallinity, solubility, and biological activity that are pertinent to their potential therapeutic applications. For instance, pyrazoline derivatives are known for their biological activities, and their physical properties, such as color and yield, can be determined post-synthesis . The compound synthesized in was a pale yellow powder with an 84% yield and exhibited strong antioxidant and antibacterial activities, which are important physical and chemical properties for potential therapeutic agents.

properties

IUPAC Name

3-(3-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.ClH/c13-10-3-1-2-9(6-10)11-7-15-12-8-14-4-5-16(11)12;/h1-3,6-7,14H,4-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQMZKBLCYREPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2C3=CC(=CC=C3)Cl)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1951441-01-2
Record name Imidazo[1,2-a]pyrazine, 3-(3-chlorophenyl)-5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl
Reactant of Route 2
3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl
Reactant of Route 3
Reactant of Route 3
3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl
Reactant of Route 4
3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl
Reactant of Route 5
Reactant of Route 5
3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl
Reactant of Route 6
3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.